molecular formula C26H26N4O3S B2978519 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683762-59-6

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2978519
CAS RN: 683762-59-6
M. Wt: 474.58
InChI Key: WIYMEZOAEKRJOL-UHFFFAOYSA-N
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Description

The compound “N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide” is a complex organic molecule that contains a benzimidazole moiety, a phenyl group, a sulfonyl group, and a piperidine ring . Benzimidazoles are one of the important heterocyclic templates for the intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, benzimidazoles are typically synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives . The presence of the sulfonyl group and the piperidine ring suggests that additional steps would be needed to incorporate these functionalities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzimidazole ring, which is a fused benzene and imidazole ring. The sulfonyl group (-SO2-) would be attached to the 4-position of the phenyl ring, and the piperidine ring would be attached to the sulfonyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzimidazole ring, the sulfonyl group, and the piperidine ring. Each of these groups can participate in different types of chemical reactions. For example, the benzimidazole ring can undergo electrophilic substitution reactions, while the sulfonyl group can participate in nucleophilic substitution reactions .

Scientific Research Applications

Cardiac Electrophysiological Activity

  • Synthesis and Activity : Research on N-substituted imidazolylbenzamides or benzene-sulfonamides, which are structurally similar to the queried compound, has revealed their potential as class III electrophysiological agents. These compounds demonstrated significant potency in vitro, comparable to sematilide, a clinical trial drug (Morgan et al., 1990).

Antimicrobial Activity

  • Anti-Helicobacter pylori Agents : A study developed a set of compounds based on a 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-2-methylphenyl]sulfanyl)ethyl scaffold, demonstrating potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds showed promising in vitro microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).

Antiviral Effects

  • Comparative Antiviral Study : A comparison of substituted benzimidazoles, including LY-122771-72, which is structurally related to the compound , showed substantial antiviral activity against various enteroviruses in vitro. This study highlights the potential therapeutic applications of these compounds in treating viral infections (Herrmann et al., 1981).

Synthesis and Characterization of Novel Materials

  • Polyimide Synthesis : Research into the synthesis of novel polyimides using diamines with sulfone, ether, and amide structures, similar to the queried compound, has been conducted. These studies contribute to the development of new materials with potential applications in various industries (Mehdipour-Ataei et al., 2004).

Hypoglycemic Activity

  • Benzimidoylpyrazoles Synthesis and Evaluation : A series of benzimidoylpyrazoles, which have a structural resemblance to the compound , was synthesized and evaluated as hypoglycemic agents. These compounds demonstrated biological activities combining features of sulfonylureas and biguanides, indicating their potential in diabetes treatment (Shroff et al., 1981).

properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O3S/c1-18-8-6-7-17-30(18)34(32,33)20-15-13-19(14-16-20)26(31)29-22-10-3-2-9-21(22)25-27-23-11-4-5-12-24(23)28-25/h2-5,9-16,18H,6-8,17H2,1H3,(H,27,28)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYMEZOAEKRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

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